molecular formula C21H44N2 B1588227 N-Oleyl-1,3-propanediamine CAS No. 7173-62-8

N-Oleyl-1,3-propanediamine

Cat. No.: B1588227
CAS No.: 7173-62-8
M. Wt: 324.6 g/mol
InChI Key: TUFJPPAQOXUHRI-KTKRTIGZSA-N
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Description

N-Oleyl-1,3-propanediamine is an organic compound with the molecular formula C21H44N2. It is a diamine, meaning it contains two amine groups. This compound is characterized by its long hydrocarbon chain derived from oleyl, a monounsaturated fatty acid. This compound is typically a colorless or yellow liquid with an ammoniacal odor . It is insoluble in water but soluble in organic solvents such as acetone and methanol .

Scientific Research Applications

N-Oleyl-1,3-propanediamine has a wide range of applications in scientific research and industry:

Mechanism of Action

Target of Action

N-Oleyl-1,3-propanediamine is an organic compound and a diamine with the formula C21H44N2 . It is primarily targeted in the production of urethanes and epoxies, serving as a catalyst . It also targets the manufacturing process of asphalt, acting as an emulsifier .

Mode of Action

This compound interacts with its targets by promoting chemical reactions. For instance, it acts as a catalyst in the production of urethanes and epoxies, accelerating the reaction process . It also serves as an emulsifier in the making of asphalt, facilitating the mixing of water and oil-based components .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of urethanes, epoxies, and asphalt. The compound’s role as a catalyst and emulsifier influences these pathways, leading to the successful production of the aforementioned materials .

Result of Action

The molecular and cellular effects of this compound’s action are most evident in its role as a catalyst and emulsifier. It facilitates chemical reactions in the production of urethanes and epoxies, and promotes the mixing of disparate substances in the creation of asphalt .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under normal conditions but can oxidize under certain circumstances . It’s also worth noting that this compound is biodegradable, indicating that it can be broken down by biological organisms in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Oleyl-1,3-propanediamine typically involves the reaction of oleylamine with 1,3-dibromopropane. The reaction proceeds through a nucleophilic substitution mechanism where the amine group of oleylamine attacks the carbon atoms of 1,3-dibromopropane, displacing the bromine atoms and forming the desired diamine product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. AkzoNobel is a major producer of commercial this compound, which they market under the name Duomeen OL .

Chemical Reactions Analysis

Types of Reactions

N-Oleyl-1,3-propanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenated compounds like 1,3-dibromopropane are often used in substitution reactions.

Major Products

    Oxidation: Produces oxides of the original compound.

    Reduction: Results in primary amines.

    Substitution: Forms various substituted diamines depending on the reactants used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diaminopropane: A simpler diamine with a shorter hydrocarbon chain.

    Oleylamine: Contains a single amine group and a similar hydrocarbon chain.

Uniqueness

N-Oleyl-1,3-propanediamine is unique due to its combination of a long hydrocarbon chain and two amine groups. This structure imparts both hydrophobic and hydrophilic properties, making it versatile in various applications. Its ability to act as a catalyst, emulsifier, and lubricant sets it apart from simpler diamines and amines .

Properties

IUPAC Name

N'-[(Z)-octadec-9-enyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h9-10,23H,2-8,11-22H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFJPPAQOXUHRI-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44N2
Record name N-Oleyl-1,3-propanediamine
Source Wikipedia
URL https://en.wikipedia.org/wiki/N-Oleyl-1,3-propanediamine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0027644
Record name N-Oleyl-1,3-propanediamine
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Molecular Weight

324.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3-Propanediamine, N1-(9Z)-9-octadecen-1-yl-
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CAS No.

7173-62-8
Record name N1-(9Z)-9-Octadecen-1-yl-1,3-propanediamine
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Record name N-Oleyl-1,3-propanediamine
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Record name 1,3-Propanediamine, N1-(9Z)-9-octadecen-1-yl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Oleyl-1,3-propanediamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-N-9-octadecenylpropane-1,3-diamine
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Record name N-OLEYL-1,3-PROPANEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-Oleyl-1,3-propanediamine influence the size and morphology of Au@CuxO core-shell nanoparticles?

A1: this compound plays a crucial role in controlling the growth of the copper oxide shell around the gold core. [] The long hydrophobic oleyl chain likely interacts with the nonpolar solvent, while the diamine group coordinates with the copper precursor. This controlled interaction allows for the formation of a mesoporous copper oxide shell. Additionally, by varying the amount of gold seeds while maintaining a constant concentration of this compound, researchers could tune the diameter of the resulting Au@CuxO nanoparticles without significantly altering their overall morphology. [] This suggests that the compound helps to regulate the nucleation and growth kinetics during the synthesis.

Q2: Beyond Au@CuxO, has this compound been used in the synthesis of other nanostructures?

A2: Yes, the research demonstrates its successful application in creating Gold-Copper (Au-Cu) Janus nanostructures. [] In this instance, this compound again acts as a capping agent, but crucially, it facilitates the anisotropic growth of copper on concave cubic gold seeds. This selective deposition leads to the formation of the distinctive Janus structure, highlighting the compound's ability to direct the growth of materials at the nanoscale.

Q3: Do these this compound capped nanostructures have any notable catalytic applications?

A3: The Au-Cu Janus nanostructures synthesized with this compound demonstrate promising results as electrocatalysts for CO2 reduction. [] Specifically, they exhibit enhanced selectivity towards C2+ products compared to other comparable nanostructures. This selectivity is attributed to the unique Janus structure, facilitated by the use of this compound during synthesis. The controlled arrangement of gold and copper in close proximity promotes CO spillover, which is thought to be a key factor in driving the reaction towards the desired C-C coupling products.

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